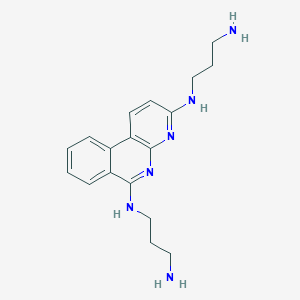
BzDANP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine typically involves multicomponent reactions. One common method is the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the naphthyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and atom economy are often applied to develop more efficient and environmentally friendly synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Applications De Recherche Scientifique
N,N’-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine has several scientific research applications:
Medicinal Chemistry: The compound’s naphthyridine core is known for its potential antibacterial, anticancer, and antiviral properties.
Materials Science: It can be used as a ligand in coordination chemistry and as a component in light-emitting diodes and dye-sensitized solar cells.
Photochemistry: The compound’s photochemical properties make it suitable for use in molecular sensors and self-assembly host–guest systems.
Mécanisme D'action
The mechanism of action of N,N’-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine involves its interaction with specific molecular targets and pathways. The compound’s naphthyridine core can bind to various biological macromolecules, such as DNA and proteins, leading to the inhibition of essential biological processes. This binding can result in the disruption of cellular functions, ultimately leading to cell death in the case of antibacterial or anticancer applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: A simpler analog with similar biological activities.
Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core, used to treat bacterial infections.
Other Naphthyridine Derivatives: Various derivatives with different substituents on the naphthyridine core, each exhibiting unique biological and chemical properties.
Uniqueness
N,N’-Bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amine groups allow for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
1994258-88-6 |
|---|---|
Formule moléculaire |
C18H24N6 |
Poids moléculaire |
324.43 |
Nom IUPAC |
3-N,6-N-bis(3-aminopropyl)benzo[c][1,8]naphthyridine-3,6-diamine |
InChI |
InChI=1S/C18H24N6/c19-9-3-11-21-16-8-7-15-13-5-1-2-6-14(13)17(22-12-4-10-20)24-18(15)23-16/h1-2,5-8H,3-4,9-12,19-20H2,(H2,21,22,23,24) |
Clé InChI |
WJNRGGQXDIDZAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N=C(C=C3)NCCCN)N=C2NCCCN |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BzDANP; Benzo-DANP; Benzo DANP; BenzoDANP |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















